rac Viloxazine-d5 Hydrochloride

Catalog No.
S12885786
CAS No.
M.F
C13H20ClNO3
M. Wt
278.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Viloxazine-d5 Hydrochloride

Product Name

rac Viloxazine-d5 Hydrochloride

IUPAC Name

2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine;hydrochloride

Molecular Formula

C13H20ClNO3

Molecular Weight

278.78 g/mol

InChI

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/i1D3,2D2;

InChI Key

HJOCKFVCMLCPTP-LUIAAVAXSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC2CNCCO2.Cl

Racemic Viloxazine-d5 Hydrochloride is a deuterated form of Viloxazine, which is primarily recognized as a norepinephrine reuptake inhibitor used in the treatment of attention-deficit hyperactivity disorder and depression. The compound has the molecular formula C13H15D5ClNO3C_{13}H_{15}D_{5}ClNO_{3} and a molecular weight of 278.79 g/mol. The presence of deuterium isotopes enhances its stability and allows for more precise tracking in biological studies, making it valuable in pharmacokinetic research and metabolic studies .

Racemic Viloxazine-d5 Hydrochloride exhibits significant biological activity as a norepinephrine reuptake inhibitor. It has been shown to enhance norepinephrine levels in synaptic clefts, which can lead to improved mood and cognitive function. Additionally, studies suggest that it may also interact with serotonin pathways, contributing to its antidepressant effects. The deuterated form allows for enhanced tracking in vivo, providing insights into its pharmacodynamics and pharmacokinetics .

  • Deuteration: Introduction of deuterium atoms into the Viloxazine structure, which can be achieved through various labeling techniques.
  • Formation of the Hydrochloride Salt: The base form of Viloxazine-d5 is reacted with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high purity level (>95% as indicated by HPLC) suitable for research applications .

Racemic Viloxazine-d5 Hydrochloride is primarily utilized in research settings, particularly in pharmacological studies aimed at understanding the mechanisms of action of norepinephrine reuptake inhibitors. Its applications include:

  • Pharmacokinetic Studies: Due to its stable isotope labeling, it is used to study absorption, distribution, metabolism, and excretion (ADME) profiles in animal models.
  • Neuropharmacology Research: Investigating the effects on neurotransmitter systems and behavioral outcomes.
  • Analytical Standards: Serving as a reference standard in quality control for pharmaceutical formulations .

Interaction studies involving racemic Viloxazine-d5 Hydrochloride focus on its binding affinity to neurotransmitter transporters and receptors. Research indicates that it selectively inhibits norepinephrine transporters while also affecting serotonin transporter activity. This dual action may contribute to its therapeutic effects against depression and anxiety disorders. Additionally, studies utilizing deuterated compounds help elucidate metabolic pathways and potential drug-drug interactions .

Several compounds share structural or functional similarities with racemic Viloxazine-d5 Hydrochloride. These include:

  • Viloxazine Hydrochloride: The non-deuterated version used clinically for similar indications.
  • Atomoxetine: A selective norepinephrine reuptake inhibitor used for attention-deficit hyperactivity disorder.
  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor used for depression and anxiety disorders.
Compound NameClassKey Features
Racemic ViloxazineNorepinephrine Reuptake InhibitorDeuterated form for research
AtomoxetineNorepinephrine Reuptake InhibitorSelective for norepinephrine
DuloxetineSerotonin-Norepinephrine InhibitorDual action on serotonin/norepinephrine

Uniqueness of Racemic Viloxazine-d5 Hydrochloride

The uniqueness of racemic Viloxazine-d5 Hydrochloride lies in its stable isotope labeling with deuterium, which enhances tracking during metabolic studies compared to its non-deuterated counterparts. This feature allows researchers to gain deeper insights into the pharmacokinetics and dynamics of norepinephrine reuptake inhibitors without interference from natural isotopic variations .

rac Viloxazine-d5 Hydrochloride is chemically designated as (2RS)-2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine hydrochloride. The "rac" prefix denotes its racemic composition, containing both enantiomers of viloxazine. The molecular formula is $$ \text{C}{13}\text{H}{15}\text{D}5\text{ClNO}3 $$, with a molecular weight of 278.78 g/mol. Key synonyms include:

  • Racemic Viloxazine-d5 Hydrochloride
  • (2RS)-2-[(2-Ethoxy-d5)phenoxymethyl]tetrahydro-1,4-oxazine Hydrochloride

The structural distinction lies in the pentadeuteration of the ethoxy group (-OC$$^2$$H$$2$$D$$3$$), which replaces hydrogen atoms at specific positions to create isotopic labeling.

Table 1: Key Chemical Properties

PropertyValue
Molecular Formula$$ \text{C}{13}\text{H}{15}\text{D}5\text{ClNO}3 $$
Molecular Weight278.78 g/mol
Deuterium PositionsEthoxy group (1,1,2,2,2-pentadeuterio)
Parent CompoundViloxazine Hydrochloride

Historical Development of Deuterated Viloxazine Derivatives

The synthesis of deuterated viloxazine derivatives originated in the late 1980s, driven by the need for isotopically labeled compounds in metabolic studies. A pivotal 1988 study detailed the alkylation of 2-(benzyloxy)phenol with pentadeuterated ethyl iodide ($$ ^2\text{H}_5 $$-ethyl iodide) to introduce deuterium. Subsequent steps included:

  • Catalytic debenzylation to yield 2-(pentadeuteroethoxy)phenol.
  • Epoxidation with epichlorohydrin to form 1,2-epoxy-3-(2'-pentadeuteroethoxyphenoxy)propane.
  • Reaction with 2-aminoethyl hydrogen sulfate, followed by cyclization into the morpholine ring.

This methodology achieved >98% isotopic purity, establishing a benchmark for deuterated pharmaceutical synthesis. Recent advancements, such as Supernus Pharmaceuticals' patented extended-release formulations (Patent 9,662,338), highlight ongoing innovation in viloxazine derivatives.

Role of Isotopic Labeling in Pharmacological Research

Deuterium incorporation alters physicochemical properties without significantly affecting biological activity, making rac Viloxazine-d5 Hydrochloride invaluable for:

  • Metabolic Pathway Tracing: Deuterium’s kinetic isotope effect slows hepatic metabolism, allowing researchers to map metabolite formation using mass spectrometry.
  • Drug-Drug Interaction Studies: The compound’s distinct isotopic signature enables simultaneous detection alongside non-deuterated drugs, clarifying interaction mechanisms.
  • Bioavailability Optimization: Enhanced metabolic stability extends half-life, informing dosage form development for improved therapeutic outcomes.

Table 2: Applications of Isotopic Labeling

ApplicationMechanismResearch Impact
Metabolic StudiesSlowed CYP450-mediated oxidationIdentifies primary metabolites
Pharmacokinetic ModelingDistinct MS/MS fragmentationQuantifies tissue distribution
Formulation DevelopmentEnhanced plasma stabilityGuides extended-release designs

Molecular Architecture and Stereochemical Configuration

The molecular architecture of rac Viloxazine-d5 Hydrochloride represents a deuterium-labeled analog of the racemic viloxazine hydrochloride compound [1] [2]. The compound exhibits the molecular formula C13H15D5ClNO3 with a molecular weight of 278.79 daltons, representing a 5.03 dalton increase compared to the non-deuterated parent compound [1] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-((2-(ethoxy-d5)phenoxy)methyl)morpholine hydrochloride [3].

The stereochemical configuration of rac Viloxazine-d5 Hydrochloride maintains the racemic nature of the parent compound, containing equal proportions of both R and S enantiomers at the single chiral center located at the C-2 position of the morpholine ring [5] [14]. This stereocenter configuration results in the compound exhibiting no net optical activity, as the equal mixture of enantiomers cancels out any optical rotation properties [11] [25].

The molecular architecture consists of three primary structural domains: a substituted phenyl ring bearing an ethoxy-d5 substituent, a morpholine heterocyclic ring system, and a methylene bridge connecting these two moieties [1] [8]. The spatial arrangement of these components creates a semi-rigid molecular framework that influences the compound's binding interactions and pharmacological properties [25].

PropertyViloxazine Hydrochloriderac Viloxazine-d5 Hydrochloride
Molecular FormulaC13H19NO3·HClC13H15D5ClNO3
Molecular Weight (g/mol)273.76278.79
CAS Number35604-67-21276483-10-3
IUPAC Name2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride2-((2-(ethoxy-d5)phenoxy)methyl)morpholine hydrochloride
StereochemistryRacemicRacemic

Comparative Analysis of Racemic vs. Enantiopure Forms

The racemic nature of Viloxazine-d5 Hydrochloride necessitates consideration of the distinct properties and behaviors exhibited by individual enantiomers versus the racemic mixture [11] [27]. Racemic mixtures represent equal molar combinations of left-handed and right-handed enantiomers of chiral molecules, resulting in compounds that are optically inactive due to the cancellation of optical rotation effects [11].

Research in stereochemistry demonstrates that individual enantiomers of pharmaceutical compounds frequently exhibit differential pharmacological profiles, including variations in binding affinity, metabolic pathways, and biological activity [27]. The two enantiomers of viloxazine may demonstrate distinct interactions with biological targets, particularly considering the stereochemical requirements of enzyme-substrate and receptor-ligand interactions [27].

The racemic formulation of Viloxazine-d5 Hydrochloride suggests that both enantiomers contribute to the overall pharmacological profile, or alternatively, that separation of individual enantiomers has not been deemed necessary for the intended research applications [14] [21]. Historical precedent in pharmaceutical development indicates that racemic drugs may be preferred when both enantiomers contribute beneficial effects, or when the cost and complexity of enantiomeric separation outweigh the potential benefits of single-enantiomer formulations [27].

Computational modeling studies of chiral pharmaceutical compounds have demonstrated that individual enantiomers can exhibit significantly different molecular conformations and binding orientations when interacting with chiral biological targets [21] [27]. The retention of the racemic formulation in the deuterated analog maintains consistency with the parent compound while preserving the potential contributions of both stereoisomeric forms [14].

Parameterrac Viloxazine-d5 Hydrochloride
Stereocenters1
Optical Activity(±) Racemic mixture
Enantiomeric Composition50% R-enantiomer : 50% S-enantiomer
Chirality CenterC-2 of morpholine ring

Deuteration Patterns and Isotopic Distribution Analysis

The deuteration pattern in rac Viloxazine-d5 Hydrochloride exhibits selective incorporation of deuterium atoms exclusively within the ethoxy substituent of the phenyl ring [1] [3]. This targeted deuteration strategy replaces all five hydrogen atoms of the ethoxy group with deuterium, creating a pentadeuterated ethoxy moiety designated as ethoxy-d5 [3] [10].

The isotopic distribution characteristics of deuterium versus hydrogen create distinct analytical signatures that enable precise tracking and quantification of the compound in biological systems [10] [12]. Deuterium exhibits a natural abundance of approximately 0.015% compared to hydrogen's 99.985% abundance, with a mass difference of 1.006 daltons per deuterium substitution [12] [16]. The five-deuterium substitution pattern results in a total mass increase of 5.03 daltons for the deuterated analog [1] [3].

Mass spectrometric analysis of deuterated compounds reveals characteristic isotopic distribution patterns that differ significantly from natural abundance distributions [12] [16]. The deuterated isotopic distribution typically exhibits a more symmetrical Gaussian profile compared to the Cauchy distribution observed in non-deuterated compounds, facilitating enhanced analytical precision in pharmacokinetic studies [12] [28].

The deuteration pattern preserves the structural integrity of the pharmacologically relevant portions of the molecule, including the morpholine ring system and the phenyl-ether linkage [1] [3]. This selective deuteration approach minimizes potential alterations to binding affinity while providing the analytical advantages associated with isotopic labeling [22] [33].

PositionDeuteration StatusDescription
Ethoxy GroupComplete (D5)All five hydrogens in ethoxy group replaced with deuterium
Phenyl RingNon-deuteratedAromatic protons remain as hydrogen
Morpholine RingNon-deuteratedMorpholine ring protons remain as hydrogen
Methylene BridgeNon-deuteratedMethylene bridge protons remain as hydrogen
IsotopeNatural Abundance (%)Mass Difference (Da)Role in Compound
1H (Hydrogen)99.9850Present in non-deuterated positions
2H (Deuterium)0.015+1.006Present in ethoxy-d5 group
12C (Carbon)98.890Backbone carbon atoms
13C (Carbon)1.11+1.003Natural isotope variant
14N (Nitrogen)99.6320Morpholine nitrogen
16O (Oxygen)99.7570Ether and morpholine oxygen

Computational Modeling of Molecular Interactions

Computational modeling approaches provide essential insights into the molecular interactions and binding characteristics of rac Viloxazine-d5 Hydrochloride [18] [23]. These methodologies employ mathematical frameworks to simulate molecular behavior and predict interaction patterns with biological targets [18] [26].

The computational analysis of deuterated compounds requires consideration of the kinetic isotope effects introduced by deuterium substitution [22] [33]. The increased mass of deuterium relative to hydrogen influences vibrational frequencies and zero-point energies, potentially affecting molecular dynamics and binding kinetics [22] [34]. Quantum chemical calculations demonstrate that deuterated compounds typically exhibit lower zero-point energies compared to their hydrogenated analogs, influencing thermal stability and reaction pathways [34].

Molecular dynamics simulations of deuterated pharmaceutical compounds reveal that deuterium substitution can alter conformational preferences and flexibility patterns within molecules [26] [34]. The increased mass of deuterium atoms affects the vibrational modes and molecular motion characteristics, potentially influencing the compound's ability to adopt optimal binding conformations [26].

Computational modeling studies utilizing restricted cubic splines and dose-response analysis have been applied to viloxazine compounds, demonstrating the utility of mathematical approaches in understanding structure-activity relationships [17]. These modeling approaches enable prediction of molecular behavior and optimization of analytical methodologies for deuterated compounds [17] [20].

The development of computational frameworks for analyzing isotopic distributions has enhanced the accuracy of deuterium quantification in complex biological matrices [16] [20]. Fourier transform techniques and advanced algorithms enable precise computation of isotopic peak distributions, facilitating improved analytical precision in deuterated compound analysis [16] [20].

Alkylation-Based Deuteration Strategy

The most established synthetic pathway for producing deuterium-labeled viloxazine involves the strategic alkylation of 2-(benzyloxy)phenol with deuterated ethyl iodide (d5-ethyl iodide) [1]. This approach, first described by Mamada and colleagues, employs a multi-step sequence that ensures site-specific incorporation of deuterium atoms into the ethoxy group of the viloxazine structure [1]. The methodology begins with the protection of the phenolic hydroxyl group through benzylation, followed by alkylation with pentadeuterated ethyl iodide to introduce the deuterium label. Subsequent catalytic hydrogenolysis removes the benzyl protecting group, yielding the deuterated phenol intermediate [1].

The deuterated phenol is then subjected to reaction with epichlorohydrin to form 1,2-epoxy-3-(2'-pentadeuteroethoxy-phenoxy)propane, which serves as the key intermediate for morpholine ring construction [1]. The epoxide undergoes nucleophilic ring opening with 2-aminoethyl hydrogen sulfate, followed by intramolecular cyclization to generate the morpholine ring system, ultimately producing the desired (d5)viloxazine with high isotopic purity [1].

Hydrogen-Deuterium Exchange Mechanisms

Contemporary deuteration strategies increasingly rely on hydrogen-deuterium exchange (HIE) reactions, which offer advantages in terms of operational simplicity and cost-effectiveness [2] [3]. These methodologies utilize deuterated solvents such as D2O, D2SO4, or CD3OD under controlled temperature conditions ranging from 60 to 150°C [3]. The HIE approach is particularly effective for aromatic compounds, where acid-catalyzed exchange can achieve deuterium incorporation levels of 90-98% [3].

For morpholine derivatives specifically, the deuteration process faces unique challenges due to the presence of both aromatic and aliphatic hydrogen atoms with different exchange kinetics [4]. The aromatic positions typically exchange more readily under acidic conditions, while the morpholine ring positions may require more forcing conditions or alternative exchange mechanisms [4].

Base-Mediated Deuteration Systems

An innovative approach to deuterium incorporation utilizes base-promoted exchange reactions with dimethyl sulfoxide-d6 (DMSO-d6) as both solvent and deuterium source [2]. This methodology, developed by Patel and colleagues, employs potassium hydroxide (KOH) as the base promoter at temperatures around 120°C [2]. The mechanism involves initial proton abstraction by the base, followed by deuterium incorporation from the DMSO-d6 solvent through a series of exchange processes [2].

This approach offers several advantages including metal-free conditions, cost-effective reagents, and high levels of deuterium incorporation [2]. The method demonstrates particular effectiveness with electron-rich aromatic systems, making it potentially suitable for the ethoxyphenyl portion of the viloxazine structure [2].

Catalytic Deuteration Methods

Recent advances in palladium-catalyzed deuteration have opened new possibilities for late-stage deuterium incorporation [5]. These methods typically employ palladium complexes with sterically demanding phosphine ligands, such as SPhos Pd G3, in combination with diboron reagents and D2O as the deuterium source [5]. The reaction proceeds through a unique umpolung mechanism where D2O is converted to a deuteride source rather than undergoing traditional hydrolysis [5].

The catalytic approach offers yields of 87-93% with high deuterium incorporation levels, making it particularly attractive for complex pharmaceutical intermediates [5]. However, the method requires careful optimization of reaction parameters including catalyst loading, temperature, and the choice of halide scavenger additives such as zinc oxide [5].

Optimization of Racemic Mixture Synthesis

Stereochemical Considerations in Deuteration

The synthesis of racemic viloxazine-d5 hydrochloride must account for the stereochemical implications of deuterium incorporation while maintaining the racemic nature of the final product [6]. The morpholine ring system in viloxazine contains a stereogenic center at the C-2 position, and the synthetic approach must ensure that deuterium incorporation does not inadvertently introduce stereochemical bias [6].

Traditional racemic synthesis approaches rely on achiral reaction conditions that generate equal amounts of both enantiomers [6]. In the context of deuterated compounds, this requires careful consideration of the deuteration step timing and conditions to avoid kinetic isotope effects that might favor one enantiomer over the other [6].

Reaction Condition Optimization

The optimization of racemic mixture synthesis involves systematic evaluation of multiple reaction parameters including temperature, solvent choice, catalyst loading, and reaction time . For the deuteration of viloxazine precursors, temperature control is particularly critical as it affects both the rate of deuterium incorporation and the potential for unwanted side reactions .

Solvent selection plays a crucial role in maintaining reaction selectivity and deuterium incorporation efficiency . Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often preferred to minimize competitive proton exchange, while deuterated solvents can serve dual roles as reaction medium and deuterium source .

Yield Optimization Strategies

Maximizing the yield of racemic viloxazine-d5 synthesis requires careful attention to each synthetic step, with particular focus on minimizing deuterium scrambling and maintaining isotopic purity [8]. The multi-step nature of the synthesis necessitates optimization of individual transformations as well as overall sequence efficiency [8].

Key optimization parameters include the stoichiometry of deuterated reagents, reaction concentration, and workup procedures [8]. The use of deuterated reagents in slight excess can help drive reactions to completion while maintaining high isotopic incorporation, though this must be balanced against cost considerations [8].

Purification Techniques for Isotopologue Separation

High-Performance Liquid Chromatography Methods

The separation of deuterated isotopologues represents one of the most challenging aspects of deuterated compound purification due to the minimal differences in physical properties between isotopologues [9] [10]. High-performance liquid chromatography (HPLC) has emerged as the primary technique for achieving these separations, with specialized methods developed to exploit subtle differences in retention behavior [9].

The chromatographic separation of deuterated compounds relies on isotope effects that manifest as differences in intermolecular interactions with the stationary phase [10]. These effects can be categorized as normal isotope effects, where heavier isotopologues retain longer, or inverse isotope effects, where lighter compounds show greater retention [10]. The specific behavior depends on the nature of the stationary phase and mobile phase composition [10].

For viloxazine isotopologues, the separation strategy must account for the multiple deuterium substitution sites, which can result in complex mixtures of partially deuterated species [9]. Advanced HPLC methods utilizing polar functional groups such as silanol groups in the stationary phase have shown particular effectiveness for aromatic deuterated compounds [11].

Chiral Separation Technologies

The separation of enantiomers from racemic viloxazine-d5 presents additional complexity, as both chirality and isotopic composition must be considered simultaneously [10]. Polysaccharide-based chiral columns have demonstrated capability for the simultaneous separation of isotopologues and their enantiomers, offering a powerful tool for comprehensive purification [10].

The mechanism of chiral separation for deuterated compounds involves differential binding interactions between enantiomers and the chiral stationary phase, with deuterium substitution potentially affecting these interactions through altered electronic properties [10]. Temperature control during chromatographic separation is critical, as it affects both the magnitude of isotope effects and chiral discrimination [10].

Crystallization-Based Purification

Crystallization methods offer an alternative approach for the purification of racemic deuterated compounds, particularly for the final hydrochloride salt formation. The crystallization behavior of deuterated compounds can differ from their protiated analogs due to altered crystal packing arrangements and intermolecular interactions.

Contemporary approaches to racemic resolution include the use of cocrystallization techniques, where chiral resolving agents form diastereomeric crystal complexes with different solubilities. These methods can be particularly effective for pharmaceutical compounds where traditional resolution approaches prove inadequate.

Flow-Based Separation Systems

The integration of flow chemistry principles into purification processes offers significant advantages for the continuous separation of deuterated isotopologues [12]. Flow-based separation systems can provide precise control over separation conditions while enabling continuous processing that is essential for industrial-scale production [12].

These systems typically incorporate online monitoring capabilities and automated fraction collection, allowing for real-time optimization of separation parameters [12]. The continuous nature of flow separation also reduces the potential for deuterium scrambling that can occur during extended batch processing [12].

Industrial-Scale Production Challenges

Economic Considerations and Cost Management

The industrial production of deuterated pharmaceutical compounds faces significant economic challenges, primarily related to the high cost of deuterated starting materials and reagents [13]. Deuterium oxide (D2O) and other deuterated solvents represent substantial cost components, often requiring specialized sourcing and handling procedures [13].

Cost management strategies include the implementation of reagent recovery and recycling systems, which can significantly reduce the overall material costs [14]. The National Deuteration Facility approach utilizes specialized reactor systems ranging from 50 mL to 1200 mL capacity, allowing for method development at small scale before scaling to production volumes [14].

The economic viability of deuterated drug production has been enhanced by regulatory frameworks that recognize deuterated compounds as new chemical entities, providing market exclusivity periods that justify the additional development costs [13]. The success of deutetrabenazine in obtaining new chemical entity status has established a precedent for other deuterated pharmaceuticals [13].

Process Scalability and Engineering Challenges

The transition from laboratory-scale synthesis to industrial production presents numerous technical challenges related to heat and mass transfer, reaction kinetics, and equipment design [15]. The use of deuterated solvents and reagents often requires specialized handling procedures and equipment materials to minimize contamination and ensure safety [15].

Flow chemistry approaches have shown particular promise for addressing scalability challenges in deuterated compound production [15]. The development of flow-type microwave reactors enables continuous processing with improved heating efficiency and better control over reaction conditions [15]. These systems can achieve higher production rates while maintaining the quality and isotopic purity required for pharmaceutical applications [15].

Temperature and pressure control become increasingly critical at industrial scale, as non-uniform conditions can lead to isotopic scrambling and reduced product quality [15]. The implementation of advanced process control systems and real-time monitoring capabilities is essential for maintaining consistent production standards [15].

Quality Control and Analytical Challenges

The quality control of deuterated pharmaceutical compounds requires sophisticated analytical methods capable of accurately determining both chemical purity and isotopic composition [14]. Multi-nuclear NMR spectroscopy, including 1H, 2H, 13C, and heteroatom NMR, forms the foundation of deuterated compound analysis [14].

Mass spectrometry techniques provide complementary information about isotopic distribution and overall deuteration levels [14]. The calculation of isotopic abundances for different isotopologues requires specialized software and expertise to interpret complex mass spectral patterns [14].

High-performance liquid chromatography coupled with mass spectrometry (LC-MS) enables the simultaneous determination of chemical purity and isotopic composition [14]. These methods must be validated according to pharmaceutical industry standards and regulatory requirements [14].

Regulatory and Compliance Considerations

The production of deuterated pharmaceutical compounds must comply with stringent regulatory requirements that address both the chemical entity and its isotopic composition [13]. The regulatory pathway for deuterated drugs has evolved significantly, with the FDA establishing frameworks for evaluating these compounds as potential new chemical entities [13].

Documentation requirements for deuterated compounds include comprehensive characterization of isotopic purity, stability testing under various conditions, and demonstration of consistent manufacturing processes [13]. The establishment of appropriate specifications for isotopic content and the development of validated analytical methods are critical components of the regulatory submission process [13].

Manufacturing facilities must implement specialized procedures for handling deuterated materials, including environmental controls to prevent cross-contamination and ensure worker safety [13]. The development of standard operating procedures specific to deuterated compound production is essential for maintaining compliance with good manufacturing practice (GMP) requirements [13].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

278.1445549 g/mol

Monoisotopic Mass

278.1445549 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types